![molecular formula C13H19NO2S B454878 Sec-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 438220-75-8](/img/structure/B454878.png)
Sec-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sec-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound with the CAS Number: 438220-75-8. It has a molecular weight of 254.37 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20NO2S/c1-3-8(2)16-13(15)11-9-6-4-5-7-10(9)17-12(11)14/h8,17H,3-7,14H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.
Scientific Research Applications
Synthetic and Medicinal Chemistry Applications
The synthesis and biological importance of 2-(thio)ureabenzothiazoles highlight the broad spectrum of biological activities of benzothiazole derivatives. These compounds are significant in medicinal chemistry, where derivatives like Frentizole, a UBT derivative, are used for treating rheumatoid arthritis and systemic lupus erythematosus. Moreover, UBTs like Bentaluron and Bethabenthiazuron serve as commercial fungicides and herbicides, demonstrating the versatility of benzothiazole derivatives in both medicinal and agricultural applications (Rosales-Hernández et al., 2022).
Antioxidant and Anti-inflammatory Research
Research on novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents illustrates the exploration of benzothiazole analogs for therapeutic applications. The synthesized benzofused thiazole derivatives were evaluated for in vitro antioxidant and anti-inflammatory activities, showing that certain derivatives exhibited significant activity. This indicates the therapeutic potential of benzothiazole derivatives in managing oxidative stress and inflammation (Raut et al., 2020).
Supramolecular and Material Chemistry
The study on benzene-1,3,5-tricarboxamide (BTA) and its role in supramolecular chemistry showcases the importance of carboxamide groups in forming highly ordered structures. BTAs self-assemble into one-dimensional, nanometer-sized rods stabilized by threefold hydrogen bonding, finding applications in nanotechnology, polymer processing, and biomedical fields. This exemplifies how structural motifs similar to sec-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate could be utilized in designing materials with specific properties (Cantekin et al., 2012).
Environmental and Ecotoxicological Studies
Investigations into the environmental occurrence, fate, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs) shed light on the impact of organic compounds on ecosystems and human health. Studies have detected SPAs in various environmental matrices, suggesting the need for research into the environmental behaviors, human exposure pathways, and potential toxicities of a wide range of synthetic organic compounds, including sec-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives (Liu & Mabury, 2020).
Safety and Hazards
For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for Sec-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate . The MSDS contains information about the potential hazards of the compound, including health risks, safety precautions, and first aid measures.
properties
IUPAC Name |
butan-2-yl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-3-8(2)16-13(15)11-9-6-4-5-7-10(9)17-12(11)14/h8H,3-7,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATLUXISVORLDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=C(SC2=C1CCCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801149275 |
Source
|
Record name | 1-Methylpropyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801149275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sec-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
CAS RN |
438220-75-8 |
Source
|
Record name | 1-Methylpropyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438220-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylpropyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801149275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.